Technical Monograph: 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic Acid
Technical Monograph: 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic Acid
A Privileged Scaffold for Metalloenzyme Inhibition and Drug Discovery
Executive Summary: The Pharmacophore Defined
5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid (CAS: 53878-47-0) represents a critical structural motif in medicinal chemistry, specifically designed as a Diketo Acid (DKA) bioisostere .
While simple chromones are ubiquitous in nature, this specific derivative possesses a unique triad of oxygen atoms—the 5-hydroxyl, 4-ketone, and 2-carboxylate—that creates a planar, tridentate chelating face. This architecture is not merely structural; it is functional, engineered to sequester divalent metal cofactors (
This guide moves beyond basic characterization, providing a self-validating synthetic workflow and a mechanistic breakdown of its utility in rational drug design.
Chemical Architecture & Physicochemical Profile[1][2][3]
The molecule's efficacy is dictated by its electronic distribution. The 5-hydroxyl group forms a strong intramolecular hydrogen bond with the 4-carbonyl oxygen, locking the A-ring into a pseudo-bicyclic conformation that enhances lipophilicity and membrane permeability despite the presence of the carboxylic acid.
Table 1: Physicochemical Specifications
| Property | Value / Characteristic | Relevance |
| IUPAC Name | 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid | Standard nomenclature |
| CAS Registry | 53878-47-0 | Identity verification |
| Molecular Formula | MW: 206.15 g/mol | |
| Solubility | DMSO (>20 mg/mL), DMF; Poor in | Requires polar organic solvents for assays |
| pKa (COOH) | ~2.5 - 3.0 (Predicted) | Ionized at physiological pH (anionic binding) |
| pKa (5-OH) | >11.0 | Locked by H-bond; non-reactive under mild conditions |
| UV | ~260 nm, 330 nm | Characteristic benzopyrone absorption |
| Appearance | Pale yellow to ochre crystalline powder | Color intensity varies with hydration/purity |
Synthetic Pathway: A Self-Validating Protocol
Objective: Synthesize 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid from 2,6-dihydroxyacetophenone via Claisen condensation and acid-catalyzed cyclization.
Mechanism: The synthesis exploits the symmetry of 2,6-dihydroxyacetophenone. The reaction with diethyl oxalate inserts a dicarbonyl unit, which undergoes cyclodehydration.
Diagram 1: Synthetic Workflow (Graphviz)
Caption: Step-by-step synthetic route from acetophenone precursor to final carboxylic acid product.
Detailed Protocol
Step 1: Claisen Condensation (Formation of the Diketo Ester)
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask under
atmosphere. -
Reagents: Dissolve 2,6-dihydroxyacetophenone (10 mmol, 1.52 g) in anhydrous Ethanol (20 mL).
-
Addition: Add Sodium Ethoxide (40 mmol, freshly prepared or 21% wt solution) dropwise. The solution will darken (orange/red) due to phenoxide formation.
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Condensation: Add Diethyl Oxalate (20 mmol, 2.7 mL) dropwise.
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Reflux: Heat to reflux for 4-6 hours.
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Validation Check: A heavy yellow/orange precipitate (the sodium salt of the diketo ester) must form. If the solution remains clear, the condensation failed (check moisture).
-
Step 2: Cyclization to Ethyl Ester
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Acidification: Cool the mixture and treat directly with Glacial Acetic Acid (10 mL) and conc. HCl (2 mL).
-
Cyclodehydration: Reflux for 1-2 hours. The solid dissolves, and the solution turns lighter.
-
Workup: Pour onto crushed ice. The ethyl ester precipitates as a solid. Filter and wash with cold water.[1]
Step 3: Hydrolysis to Free Acid
-
Saponification: Suspend the ester in 5% NaOH (aq). Heat gently (50°C) until the solid dissolves (formation of carboxylate).
-
Precipitation: Cool on ice and acidify to pH 1 with 6M HCl.
-
Isolation: The title compound precipitates. Filter, wash with water, and recrystallize from Ethanol/DMF.
Pharmacological Utility: The "Two-Metal" Mechanism
This molecule is a scaffold of choice for inhibiting polynucleotidyl transferases. The core logic is the Two-Metal-Ion Mechanism .
Mechanism of Action
Enzymes like HIV Integrase use two divalent metal ions (
-
Chelation: The 5-hydroxy-4-oxo-2-carboxylic acid motif mimics the viral DNA's phosphodiester backbone.
-
Binding: The 5-OH and 4-C=O chelate one metal ion, while the 2-COOH coordinates the second. This "clamps" the enzyme's active site, preventing the viral DNA from binding.
Diagram 2: Pharmacophore Binding Mode (Graphviz)
Caption: Schematic of the tridentate chelation mode sequestering active site metal cofactors.
Experimental Validation: Assay Guidelines
When using this compound in biological assays, adherence to specific solvent protocols is critical to prevent precipitation, which leads to false negatives (or false positives via aggregation).
In Vitro Assay Setup (HIV Integrase / NS5B)
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Stock Preparation: Dissolve solid compound in 100% DMSO to 10 mM.
-
Note: Do not use water or PBS for the stock solution; the free acid will not dissolve.
-
-
Serial Dilution: Dilute into the assay buffer immediately prior to use.
-
Critical Step: Ensure the assay buffer contains a non-ionic detergent (e.g., 0.05% Tween-20 or NP-40) to prevent colloidal aggregation of the chromone core.
-
-
Metal Cofactor: The assay must contain
or . If EDTA is present, the compound will show no activity (mechanism validation).
References
-
PubChem Compound Summary. (2025). 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid (CID 2801515).[2] National Center for Biotechnology Information. [Link]
-
Neamati, N., et al. (2014).[3] Design and discovery of 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide inhibitors of HIV-1 integrase.[3] Bioorganic & Medicinal Chemistry.[4][5] [Link] (Validates the hydroxy-oxo-carboxylic acid pharmacophore for integrase inhibition)
-
Organic Syntheses. (1943). 2,6-Dihydroxyacetophenone synthesis and general chromone condensation methods. Org.[4][6] Synth. Coll. Vol. 3, p. 761.[7] [Link] (Foundational chemistry for the acetophenone precursor)
-
MDPI Molecules. (2021). HIV-1 Protease and Reverse Transcriptase Inhibitory Activities. [Link] (Contextualizes chromone derivatives in HIV therapy)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid | C10H6O5 | CID 2801515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and discovery of 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
